

Technical Support Center: C₁₆H₁₂N₃O Stability & Degradation

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Compound of Interest

Compound Name: C₁₆H₁₂N₃O

Cat. No.: B3477320

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Compound Identity: 2-amino-N-(3-iodophenyl)quinoline-4-carboxamide Molecular Formula: C₁₆H₁₂N₃O Primary Application: Protein-protein interaction inhibition (e.g., IL-33), Kinase inhibition scaffolds.[1][2]

PART 1: CRITICAL ALERTS & HANDLING

⚠ URGENT: LIGHT SENSITIVITY WARNING The aryl-iodide moiety in **C₁₆H₁₂N₃O** is highly susceptible to photolytic deiodination.[1] Exposure to ambient laboratory light (fluorescent/LED) for >4 hours in solution can result in up to 15% conversion to the des-iodo analog.[1]

- Action: Always handle in amber glassware or wrap vessels in aluminum foil.
- Symptom: Solutions turning faint yellow/purple indicate liberation of elemental iodine ().[1]

⚠ HYDROLYTIC INSTABILITY The carboxamide linkage at position 4 is prone to hydrolysis, particularly in acidic buffers (pH < 5.[2]0) or basic conditions (pH > 8.[1]5) often used in LC-MS mobile phases or assay buffers.[1]

PART 2: DEGRADATION PATHWAYS & MECHANISMS

The degradation of **C16H12IN3O** follows three primary pathways. Understanding these is crucial for interpreting "ghost peaks" in your HPLC traces.

Pathway A: Photolytic Deiodination (Radical Mechanism)

Under UV/Vis light, the C–I bond undergoes homolytic cleavage.[1][2]

- Mechanism: The weak C–I bond (approx. 57 kcal/mol) breaks to form an aryl radical and an iodine radical.[2] The aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO, MeOH).[1]
- Byproduct (DP-1): 2-amino-N-phenylquinoline-4-carboxamide (Des-iodo analog).[1]
- Mass Shift: $[M+H]^+$ 390 → 264 (Loss of I, +H = -126 Da).[1]

Pathway B: Amide Hydrolysis

Nucleophilic attack by water at the carbonyl carbon.[2]

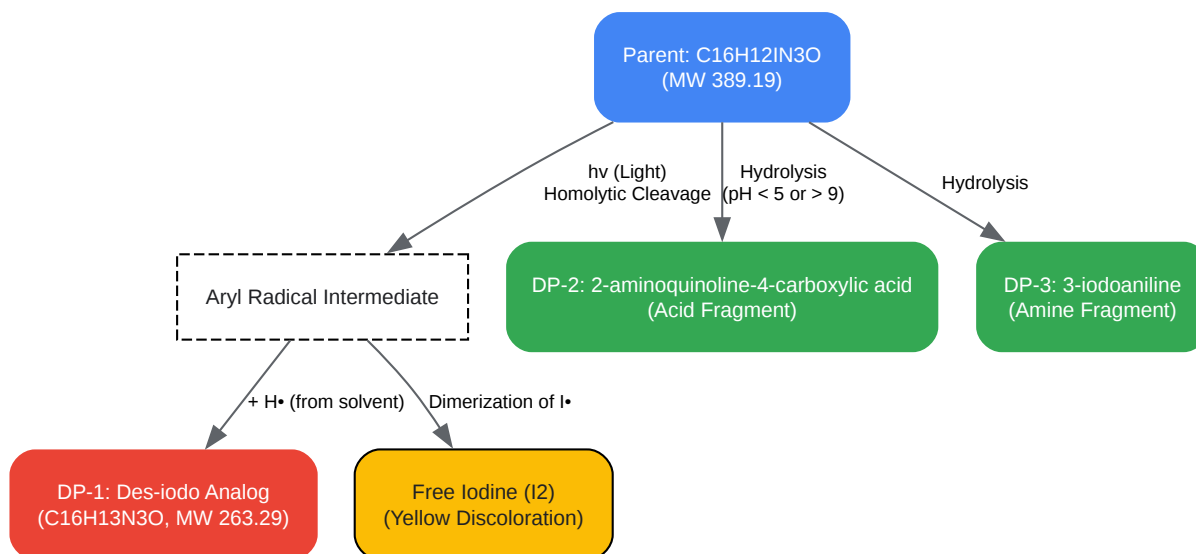
- Mechanism: Acid-catalyzed activation of the carbonyl or base-catalyzed direct attack.[1]
- Byproducts (DP-2 & DP-3):
 - DP-2: 2-aminoquinoline-4-carboxylic acid (Precipitates in acidic media).[1][2]
 - DP-3: 3-iodoaniline (Toxic, potentially reactive).[1][2]

Pathway C: Oxidative N-Dealkylation/Oxidation

Long-term storage in DMSO can lead to oxidation of the primary amine or the quinoline nitrogen.[1]

- Byproduct (DP-4): N-oxide derivatives or azo-dimers (less common but seen in concentrated stocks).[1][2]

Visualizing the Pathways



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Caption: Degradation logic flow for **C₁₆H₁₂IN₃O** showing photolytic (red) and hydrolytic (green) outcomes.

PART 3: TROUBLESHOOTING GUIDE (FAQ)

Scenario 1: "I see a new peak at RRT 0.65 in my HPLC chromatogram."

Diagnosis: This is likely DP-2 (Carboxylic Acid) resulting from hydrolysis.[1]

- Why: The carboxylic acid fragment is significantly more polar than the parent amide, causing it to elute earlier on Reverse Phase (C18) columns.
- Confirmation: Check the UV spectrum. The parent quinoline chromophore remains, but the mass will be $[M+H]^+ \approx 189$ Da (approx).[1]
- Fix: Ensure your sample buffer pH is near neutral (pH 6.5–7.5).[1][2] Avoid storing the compound in acidic LC-MS mobile phases for >24 hours.[1]

Scenario 2: "My DMSO stock solution turned yellow/brown overnight."

Diagnosis: Iodine Liberation due to photolysis.

- Why: Even ambient light can cleave the C–I bond. The released Iodine radical () dimerizes to , which forms brown complexes in DMSO.[1]
- Impact: The concentration of active inhibitor is lower than calculated. is also a potent oxidant that may interfere with cysteine-based assays.[1]
- Fix: Discard the stock if the color change is significant. For future stocks, wrap vials in foil immediately after preparation.

Scenario 3: "The mass spec shows a peak at m/z 264 instead of 390."

Diagnosis: DP-1 (Des-iodo analog).

- Why: You have lost the Iodine atom (Mass 127) and gained a Hydrogen (Mass 1).[1] (Neutral mass).[1] $[M+H]^+ = 264$. [1]
- Cause: The sample was likely exposed to light during preparation or in the autosampler.
- Fix: Use amber autosampler vials.

PART 4: ANALYTICAL PROTOCOLS

To validate the purity of your **C16H12IN3O** batches, use this specific stability-indicating method.

Protocol: Stability-Indicating HPLC-UV/MS

Parameter	Setting
Column	C18 High-Strength Silica (e.g., Acquity HSS T3), 1.8 µm, 2.1 x 100 mm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Detection	UV at 254 nm (Aromatic) and 320 nm (Quinoline specific)
Temperature	40°C

Expected Retention Times (Relative):

- DP-2 (Acid Fragment): 0.60 RRT (Early eluting, polar)[1]
- DP-3 (Aniline Fragment): 0.85 RRT[1]
- Parent (**C16H12IN3O**): 1.00 RRT[1]
- DP-1 (Des-iodo): 0.92 RRT (Slightly more polar than parent due to loss of lipophilic Iodine)[1][2]

PART 5: REFERENCES

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